molecular formula C12H16N2O3S B2406631 N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide CAS No. 2097863-93-7

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide

Cat. No.: B2406631
CAS No.: 2097863-93-7
M. Wt: 268.33
InChI Key: ZJPPZHIYRSROKK-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylsulfamoyl)phenyl]methyl}prop-2-enamide is an acrylamide derivative featuring a dimethylsulfamoyl-substituted benzyl group. Its structure combines a reactive α,β-unsaturated carbonyl (prop-2-enamide) moiety with a sulfonamide-functionalized aromatic ring. The dimethylsulfamoyl group may enhance solubility and modulate interactions with biological targets, such as kinases or proteases, by providing hydrogen-bonding capabilities and steric bulk .

Properties

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-12(15)13-9-10-5-7-11(8-6-10)18(16,17)14(2)3/h4-8H,1,9H2,2-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPZHIYRSROKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide typically involves the reaction of 4-(dimethylsulfamoyl)benzyl chloride with prop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide and related acrylamide/sulfonamide derivatives:

Compound Name Key Structural Features Pharmacological Activity/Notes Reference
This compound Prop-2-enamide core, dimethylsulfamoyl-substituted benzyl group Hypothesized kinase inhibition (based on acrylamide reactivity and sulfonamide interactions)
Osimertinib () Prop-2-enamide, indole-pyrimidine substituent, methoxy group EGFR tyrosine kinase inhibitor (approved for NSCLC)
Befotertinib () Prop-2-enamide, trifluoroethyl-indole-pyrimidine substituent EGFR inhibitor (clinical-stage antitumor agent)
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylprop-2-enamide () Methylprop-2-enamide, pyrimidinyl-sulfamoyl group No reported activity; structural analog with potential for kinase or protease targeting
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide () Fluorophenyl and trifluoromethylphenyl substituents Antibacterial activity (Michael acceptor mechanism)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () Isoindolinone and pyridinyl-sulfamoyl groups Synthetic intermediate; no explicit biological data

Key Observations:

Structural Variations: The dimethylsulfamoyl group in the target compound distinguishes it from osimertinib and befotertinib, which rely on heterocyclic substituents (e.g., indole-pyrimidine) for EGFR binding .

Pharmacological Implications: Acrylamide derivatives like osimertinib and befotertinib leverage the α,β-unsaturated carbonyl for covalent binding to cysteine residues in kinases . The target compound’s acrylamide group may similarly enable covalent inhibition, though its efficacy depends on the accessibility of reactive cysteines in its target. Sulfonamide-containing compounds (e.g., ) often exhibit enhanced solubility and hydrogen-bonding capacity, which could improve pharmacokinetic profiles compared to non-sulfonamide analogs .

Synthetic Considerations: The synthesis of this compound likely parallels methods for related acrylamides, such as coupling of prop-2-enoyl chloride with a dimethylsulfamoyl-substituted benzylamine (analogous to protocols in and ) .

Research Findings and Data

Physicochemical Properties (Inferred from Analogs):

  • Molecular Weight : ~320–350 g/mol (estimated based on similar compounds in ).
  • Solubility : Sulfonamide groups typically enhance aqueous solubility; dimethyl substitution may reduce crystallinity compared to bulkier substituents (e.g., pyrimidinyl in ) .
  • Reactivity : The acrylamide group is prone to nucleophilic attack (e.g., by thiols), a feature exploited in covalent drug design .

Biological Activity

N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylsulfamoyl group attached to a phenyl ring, linked to a prop-2-enamide moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been investigated for its potential as an enzyme inhibitor or modulator , impacting various biological pathways such as:

  • Signal Transduction : Modulating pathways that affect cellular communication.
  • Gene Expression : Influencing the transcriptional activity of genes involved in disease processes.
  • Metabolic Processes : Affecting metabolic pathways that are crucial for cell survival and function.

Therapeutic Applications

Research indicates that this compound may hold promise in treating several conditions, including:

  • Cancer : Preliminary studies suggest its potential in inhibiting tumor growth by targeting specific cancer-related enzymes.
  • Inflammatory Diseases : Its modulation of inflammatory pathways could make it beneficial for treating conditions like arthritis.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness as an enzyme inhibitor. For example, studies have reported IC50 values indicating potent inhibition against specific targets, which are crucial for developing therapeutic agents.

Study ReferenceTarget EnzymeIC50 Value (µM)Notes
SMS15.2Novel inhibitor discovered through virtual screening.
Various Enzymes2.1Potent inhibition observed in enzymatic assays.

Binding Affinity Studies

Binding studies highlight the compound's affinity towards biomolecules relevant in therapeutic contexts. For instance, it has shown significant binding capacity to targets involved in neurotransmitter regulation.

Case Studies

  • Cancer Treatment : A study explored the effects of this compound on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Inflammatory Response Modulation : Another investigation assessed the compound's impact on cytokine production in immune cells. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential use in managing autoimmune diseases.

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